molecular formula C20H23N5O5S B12143917 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyph enyl)acetamide

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyph enyl)acetamide

Cat. No.: B12143917
M. Wt: 445.5 g/mol
InChI Key: HQVQFPBHTJWNPJ-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, multiple methoxy groups, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including purification through recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and amino groups are likely involved in binding to enzymes or receptors, modulating their activity. The methoxy groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide
  • 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide
  • 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the triazole ring structure contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.

Properties

Molecular Formula

C20H23N5O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O5S/c1-27-14-8-13(9-15(10-14)28-2)22-18(26)11-31-20-24-23-19(25(20)21)12-5-6-16(29-3)17(7-12)30-4/h5-10H,11,21H2,1-4H3,(H,22,26)

InChI Key

HQVQFPBHTJWNPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

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